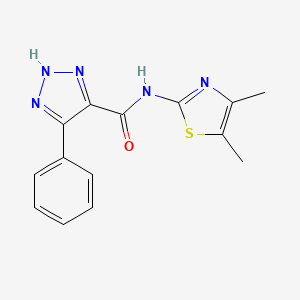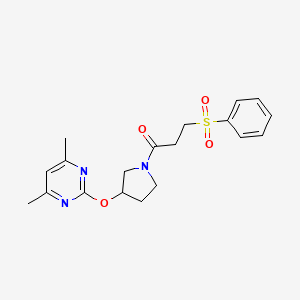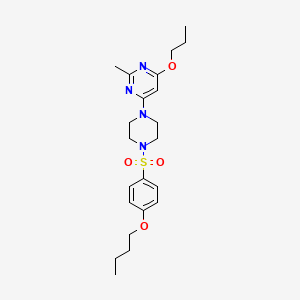
N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is known for its role in various biochemical assays, particularly in the assessment of cell viability and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of the carboxamide group to the triazole ring. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions usually require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is widely used in scientific research, particularly in:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of diagnostic kits and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A closely related compound used in similar cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium salt used in cell viability assays, offering higher sensitivity and a higher dynamic range.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A water-soluble tetrazolium salt that produces a formazan product with an absorbance maximum at 490 nm.
Uniqueness
N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific chemical structure, which allows it to be used in a variety of biochemical assays. Its ability to be reduced by mitochondrial dehydrogenases and produce a colored formazan product makes it particularly valuable in cell viability and cytotoxicity assays.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-8-9(2)21-14(15-8)16-13(20)12-11(17-19-18-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSSFMYNBBPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NNN=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)
![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)
![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)
![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)
